Bis(2,2,2-trifluoroethyl) methylphosphonate

Vue d'ensemble

Description

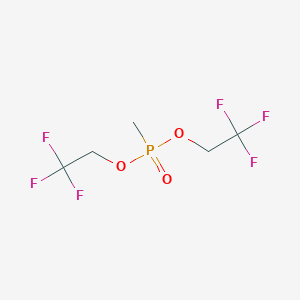

Bis(2,2,2-trifluoroethyl) methylphosphonate is a chemical compound with the molecular formula (CF3CH2O)2P(O)CH3. It is known for its applications as a flame-retardant additive in lithium-ion electrolytes and as a catalyst in various organic reactions . This compound is characterized by its high thermal stability and unique chemical properties, making it valuable in both industrial and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate typically involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

CH3P(O)Cl2+2CF3CH2OH→(CF3CH2O)2P(O)CH3+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2,2,2-trifluoroethyl) methylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl groups can be replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid and 2,2,2-trifluoroethanol.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide) for hydrolysis and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. These reactions are typically carried out under mild to moderate temperatures to ensure controlled reaction rates .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, substituted phosphonates, and 2,2,2-trifluoroethanol .

Applications De Recherche Scientifique

Chemical Applications

Catalytic Role in Organic Synthesis

TFMP is utilized as a catalyst in phosphorylation reactions and as a reactant in synthesizing various organic compounds. Notably, it serves as a precursor for Jin's reagent, which is critical for preparing (Z)-α,β-unsaturated ketones selectively. This application is particularly valuable in organic chemistry for synthesizing complex molecules .

Synthesis of Phosphonates

The compound is involved in the synthesis of phosphonate derivatives through various chemical reactions such as oxidation and hydrolysis. The oxidation of TFMP can yield phosphonic acid derivatives, while hydrolysis leads to the formation of phosphonic acid and 2,2,2-trifluoroethanol .

Biological Applications

Enzyme Inhibition

In biological research, TFMP has been shown to inhibit several enzymes, including cholinesterases and proteases. This inhibition can affect cellular signaling pathways and gene expression, making it a useful tool in biochemical studies .

Fluorescent Labeling

TFMP is employed in synthesizing fluorescently labeled molecules that are essential for studying biological processes. This application enables researchers to track and visualize cellular mechanisms effectively .

Medical Applications

Development of Pharmaceuticals

TFMP plays a role in developing anticancer agents and other pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug design aimed at targeting specific diseases .

Industrial Applications

Flame Retardancy

One of the primary industrial applications of TFMP is as a flame-retardant additive in lithium-ion batteries. It enhances the safety of these batteries by reducing flammability in the electrolyte solution, thereby preventing potential hazards during operation .

Table 1: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Catalyst in phosphorylation | Used to synthesize (Z)-α,β-unsaturated ketones |

| Chemistry | Synthesis of phosphonates | Forms phosphonic acid derivatives via oxidation and hydrolysis |

| Biology | Enzyme inhibition | Inhibits cholinesterases and proteases |

| Biology | Fluorescent labeling | Used in synthesizing fluorescently labeled molecules |

| Medicine | Pharmaceutical development | Aids in designing anticancer agents |

| Industry | Flame retardancy | Enhances safety in lithium-ion batteries |

Case Study 1: Flame Retardant Efficacy

A study demonstrated that incorporating TFMP into lithium-ion battery electrolytes significantly reduced flammability compared to conventional electrolytes. The compound's performance was evaluated under various thermal conditions, showing a marked improvement in safety profiles .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibitory effects of TFMP on cholinesterase enzymes revealed that the compound binds effectively to the active sites of these enzymes. This binding alters enzyme activity and provides insights into potential therapeutic applications for neurodegenerative diseases .

Mécanisme D'action

The mechanism by which Bis(2,2,2-trifluoroethyl) methylphosphonate exerts its effects involves its ability to act as a flame retardant by forming a protective layer on the surface of materials, thereby reducing flammability. In catalytic applications, it facilitates the transfer of phosphoryl groups to target molecules, enhancing reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2,2,2-trifluoroethyl) phosphite: Used as a flame retardant and catalyst in similar applications.

Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Another phosphonate derivative with applications in organic synthesis.

Tris(2,2,2-trifluoroethyl) phosphite: Known for its use in flame retardancy and as a reagent in organic chemistry.

Uniqueness

Bis(2,2,2-trifluoroethyl) methylphosphonate is unique due to its specific combination of thermal stability, reactivity, and ability to act as both a flame retardant and a catalyst. Its trifluoroethyl groups contribute to its high electronegativity and stability, making it particularly effective in applications requiring robust performance under extreme conditions .

Activité Biologique

Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) is a fluorinated organophosphorus compound that has garnered attention for its biological activities, particularly as an enzyme inhibitor. This article delves into its biochemical properties, molecular mechanisms, and potential applications in various fields including medicine and industrial chemistry.

TFMP exhibits significant inhibitory effects on several key enzymes:

- Cholinesterases : These enzymes are crucial for neurotransmission. TFMP has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which can lead to increased levels of acetylcholine in synaptic clefts.

- Proteases : The compound also inhibits proteolytic enzymes, which are essential for protein metabolism and cellular signaling.

- Phosphatases : Inhibition of phosphatases can disrupt various signaling pathways within cells.

The biological activity of TFMP is primarily attributed to its ability to bind to the active sites of target enzymes:

- Enzyme Binding : TFMP forms covalent bonds with serine residues in the active sites of cholinesterases and other enzymes, leading to irreversible inhibition.

- Alteration of Cellular Processes : By inhibiting these enzymes, TFMP affects cellular signaling pathways, gene expression, and overall cellular metabolism.

Case Studies and Experimental Findings

Research has demonstrated the biological effects of TFMP through various experimental setups:

- In vitro Studies : In laboratory settings, TFMP was tested on isolated cholinesterase enzymes. The results indicated a dose-dependent inhibition, with IC50 values reflecting significant potency against AChE and BChE.

- Animal Models : In vivo studies showed that low doses of TFMP could effectively inhibit target enzymes without causing acute toxicity. However, higher doses resulted in adverse effects such as neurotoxicity and metabolic disruption .

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 0.5 | Significant inhibition |

| Butyrylcholinesterase | 0.8 | Significant inhibition |

| Proteases | 1.2 | Moderate inhibition |

Temporal Effects

The stability of TFMP under various conditions influences its biological activity:

- Degradation : TFMP is relatively stable but can degrade under acidic or basic conditions. This degradation affects its inhibitory potency over time.

- Dosage Variability : The biological effects vary significantly with dosage; lower concentrations tend to inhibit enzyme activity effectively while minimizing toxicity .

Metabolic Pathways

TFMP interacts with several metabolic pathways:

- It primarily affects pathways involving cholinergic signaling due to its cholinesterase inhibition.

- Additionally, it may influence metabolic pathways related to protein synthesis and degradation through protease inhibition .

Transport and Distribution

The transport mechanisms of TFMP within biological systems are critical for its efficacy:

- Cellular Uptake : TFMP is believed to enter cells via passive diffusion due to its lipophilic nature.

- Subcellular Localization : Once inside cells, TFMP localizes primarily in the cytoplasm where it interacts with target enzymes .

Applications in Research and Industry

TFMP has diverse applications beyond its biological activity:

- Medicinal Chemistry : It is being investigated as a potential lead compound for developing new therapeutic agents targeting neurodegenerative diseases due to its cholinesterase inhibition properties.

- Industrial Use : TFMP is utilized as a flame-retardant additive in lithium-ion batteries, enhancing safety by reducing flammability .

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUFTMLPQFZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F6O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394422 | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-95-9 | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Bis(2,2,2-trifluoroethyl) methylphosphonate in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing Jin’s reagent. [] This reagent is highly valuable in organic chemistry for selectively preparing (Z)-α,β-unsaturated ketones. [, ]

Q2: Are there any alternative methods for synthesizing this compound?

A2: While traditional methods exist, a recent study explored a greener approach using direct transesterification. [] This method involves reacting Dimethyl methylphosphonate with 2,2,2-Trifluoroethanol in a continuous flow reactor under high temperature (450 °C) and pressure (200 bar) conditions. [] This approach offers a potentially more sustainable route for the compound's synthesis.

Q3: Besides its use in organic synthesis, does this compound have other applications?

A3: Yes, this compound also demonstrates potential as a potent flame-retardant additive. [] This characteristic makes it a compound of interest for enhancing the safety of various materials.

Q4: What are the safety concerns associated with handling this compound?

A4: Information regarding the compound's safety notes that it can irritate the eyes, respiratory system, and skin. [] It's classified as a combustible liquid that releases toxic fumes when exposed to fire. [] Proper handling precautions include avoiding vapor inhalation, skin or eye contact, and prolonged exposure. Storage should be in a tightly sealed container, away from heat and open flames. []

Q5: Where can I find detailed analytical data for this compound?

A5: Reference [] provides essential analytical data, including its melting point (24-28 °C), boiling point (183-184 °C), and density (1.4807 g cm−3). It also lists common solvents for the compound, such as Tetrahydrofuran, Diethyl ether, and Dichloromethane.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.